molecular formula C14H13ClN2O5 B3945595 4-Chloro-6-[(3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

4-Chloro-6-[(3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B3945595
M. Wt: 324.71 g/mol
InChI Key: VOUOQKLERFJPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-[(3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a chloro group, a nitrophenyl carbamoyl group, and a cyclohexene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-[(3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Chloro Group: Chlorination of the cyclohexene ring can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Attachment of the Nitrophenyl Carbamoyl Group: This step involves the reaction of the chlorinated cyclohexene with 3-nitrophenyl isocyanate under controlled conditions to form the desired carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[(3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-Chloro-6-[(3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-[(3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-[(3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid derivatives: Compounds with similar structures but different substituents.

    Cyclohexene carboxylic acids: Compounds with variations in the functional groups attached to the cyclohexene ring.

    Nitrophenyl carbamoyl compounds: Compounds with different core structures but similar nitrophenyl carbamoyl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-6-[(3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O5/c15-8-4-5-11(14(19)20)12(6-8)13(18)16-9-2-1-3-10(7-9)17(21)22/h1-4,7,11-12H,5-6H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUOQKLERFJPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC(C1C(=O)O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-[(3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
4-Chloro-6-[(3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
4-Chloro-6-[(3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
4-Chloro-6-[(3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
4-Chloro-6-[(3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-[(3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.